3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione]
Description
Properties
Molecular Formula |
C20H15N5O9 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
3-[hydroxy-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H15N5O9/c26-17-9-15(19(28)21(17)11-1-5-13(6-2-11)24(31)32)23(30)16-10-18(27)22(20(16)29)12-3-7-14(8-4-12)25(33)34/h1-8,15-16,30H,9-10H2 |
InChI Key |
ABIFKDSUJASUPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])N(C3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of 3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] typically involves the following key steps:
Formation of Pyrrolidine-2,5-dione Derivatives : The initial step often involves the nucleophilic acyl substitution of 1,4-dicarboxylic acids or their derivatives with suitable amines. This method is well-established in synthesizing pyrrolidine derivatives due to its versatility and efficiency.
Introduction of Hydroxyimino Group : The hydroxyimino functionality can be introduced through a reaction involving hydroxylamine derivatives with the pyrrolidine-2,5-dione backbone. This step often requires careful control of reaction conditions to ensure high yield and purity.
Specific Methodologies
Nucleophilic Acyl Substitution :
- Reagents : 1,4-Dicarboxylic acids (e.g., succinic anhydride), amines (e.g., p-nitroaniline).
- Procedure :
- The dicarboxylic acid is reacted with an amine in a suitable solvent (e.g., dichloromethane) at room temperature.
- The reaction is monitored using thin-layer chromatography (TLC) until completion.
- The product is isolated by extraction with organic solvents and purified by column chromatography.
- Yield : Typically yields around 60-80% depending on the specific conditions used.
-
- Reagents : A combination of aldehydes, nitro compounds (e.g., p-nitrophenol), and amines.
- Procedure :
- All components are mixed in a solvent like ethanol and stirred at elevated temperatures (80°C) for several hours.
- The reaction progress is monitored via TLC.
- Post-reaction, the mixture is cooled and extracted to isolate the desired product.
- Yield : This method can provide yields upwards of 70% with proper optimization.
-
- Reagents : Hydroxylamine hydrochloride or its derivatives.
- Procedure :
- The pyrrolidine-2,5-dione derivative is treated with hydroxylamine in a basic medium (e.g., sodium acetate buffer).
- The reaction typically occurs at room temperature or slightly elevated temperatures.
- Purification involves recrystallization or chromatography.
- Yield : Yields can vary significantly based on the reaction conditions but typically range from 50% to 75%.
Comparative Analysis of Methods
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Nucleophilic Acyl Substitution | Dicarboxylic acids, amines | 60-80% | Simple procedure; good scalability | Requires careful control of conditions |
| Three-component Reaction | Aldehydes, nitro compounds | Upwards of 70% | High yield; versatile | Longer reaction times |
| Hydroxylamine Reaction | Hydroxylamine | 50-75% | Direct introduction of hydroxyimino group | May require purification steps |
Chemical Reactions Analysis
Types of Reactions
3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the nitrophenyl groups can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues in Pharmacological Studies
Pyrrolidine-2,5-dione derivatives are widely explored for their anticonvulsant and antinociceptive activities. For example:
- Compound 4 (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride) demonstrated an ED50 of 39.6 mg/kg in rodent seizure models, outperforming valproic acid (ED50 = 270 mg/kg) and ethosuximide (ED50 = 130 mg/kg). Its activity is attributed to dual inhibition of voltage-gated sodium and L-type calcium channels .
- Compound 9 (unsubstituted pyrrolidine-2,5-dione with a thiophene ring) showed lower potency, highlighting the critical role of substituents like morpholinopropyl groups in enhancing activity .
However, the 4-nitrophenyl group’s electron-withdrawing nature could reduce bioavailability relative to morpholinopropyl or thiophene-containing analogues .
Bis-Chalcone Pyrrolidine-2,5-dione Derivatives
describes bis-chalcone derivatives with varied substituents:
| Compound ID | Substituents | Elemental Composition | Key Properties |
|---|---|---|---|
| 7a(ii) | 3-nitrobenzylidene | C25H17N3O6 | High nitrogen content (9.23%) |
| 7a(iv) | 4-methoxybenzylidene | C27H23NO4 | Enhanced lipophilicity (logP ~2.5) |
| 7b(ii) | 3-nitrobenzylidene + 4-chlorophenyl | C24H14ClN3O6 | Dual nitro/chloro electronic effects |
Comparison with Target Compound: Unlike bis-chalcone derivatives, the hydroxyimino-linked compound lacks conjugated double bonds, which may reduce π-π stacking interactions critical for crystallinity or receptor binding.
Receptor Affinity and SAR Insights
highlights substituent effects on 5-HT1A/5-HT2A receptor affinity:
- Ortho-OCH3 derivatives : High 5-HT1A affinity due to hydrogen-bonding interactions.
- Meta-CF3 derivatives : Comparable 5-HT1A affinity but reduced 5-HT2A activity vs. chloro analogues .
Comparison with Target Compound: The nitro group’s strong electron-withdrawing effect may mimic meta-CF3 in modulating receptor selectivity. However, steric bulk from the hydroxyimino bridge could limit binding to G-protein-coupled receptors like 5-HT subtypes .
Biological Activity
3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the areas of enzyme inhibition and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity based on various research findings.
Chemical Structure
The compound is characterized by its unique structure, which includes two 4-nitrophenyl groups attached to a pyrrolidine-2,5-dione backbone. The presence of a hydroxyimino group enhances its reactivity and potential biological interactions.
Enzyme Inhibition
Research indicates that compounds similar to 3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] exhibit significant inhibitory effects on various enzymes. For instance:
- Aromatase Inhibition : A study reported that derivatives of pyrrolidine-2,5-dione showed substantial inhibition against human placental aromatase (AR), with IC50 values ranging from 18.5 to 24.6 µM . This suggests that the compound may have applications in conditions sensitive to estrogen levels.
- 17 Alpha-Hydroxylase Inhibition : Similar compounds were noted to inhibit rat testicular 17 alpha-hydroxylase with comparable potency to established inhibitors like Ketoconazole (IC50 = 12.1 µM) . Such inhibition could be relevant in the context of steroid biosynthesis.
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives have been explored in various studies:
- Antibacterial and Antifungal Properties : Compounds with similar structural motifs have demonstrated considerable antibacterial and antifungal activities. The introduction of functional groups at specific positions on the pyrrolidine ring has been shown to enhance these activities .
Case Studies
A few notable studies highlight the biological potential of this compound:
- Study on Aromatase Inhibition : A series of novel pyrrolidine-2,5-dione compounds were synthesized and evaluated for their ability to inhibit aromatase. Among these, certain derivatives exhibited IC50 values comparable to known inhibitors, indicating their potential as therapeutic agents in hormone-sensitive cancers .
- Antimicrobial Evaluation : Another study investigated the antibacterial effects of pyrrolidine derivatives against various bacterial strains. The results indicated that modifications on the nitrophenyl groups significantly influenced the antimicrobial efficacy, suggesting a structure-activity relationship that could guide future drug design .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
